molecular formula C25H21NO4 B4049060 2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate

2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate

Cat. No.: B4049060
M. Wt: 399.4 g/mol
InChI Key: HZWOBXQCPSSBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Scientific Research Applications

Fluorescent Molecular Probes

The study of fluorescent solvatochromic dyes, closely related to the chemical structure of interest, demonstrates the development of sensitive fluorescent molecular probes. These probes, with strong solvent-dependent fluorescence, are useful in studying a variety of biological events and processes due to their fluorescence-environment dependence, long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts. This makes them applicable in detecting and analyzing molecular interactions within biological systems (Diwu et al., 1997).

Organic Synthesis and Catalysis

Research into organic synthesis and catalysis includes the development of novel compounds through selective reactions. For instance, studies on the synthesis and crystal structures of certain boron complexes reveal insights into the formation of complex molecular structures. These findings contribute to the broader understanding of molecular interactions and the design of new materials with specific properties (Tamm et al., 1996).

Liquid Crystal Behavior

Another area of application is in the synthesis and characterization of novel non-symmetric liquid crystal dimers, which are relevant for materials science, particularly in the development of advanced liquid crystal displays and other optical devices. The research focuses on the liquid-crystalline properties, theoretical calculations, and X-ray experiments to understand the impacts of molecular structure on liquid crystal behavior (Tavares et al., 2016).

Photoreleasable Protecting Groups

The development of photoreleasable protecting groups for carboxylic acids, closely related to the chemical structure , is crucial in photochemical studies. This application is significant in the field of photochemistry, where controlled release of active compounds is required, such as in drug delivery systems and the development of light-responsive materials (Klan et al., 2000).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylphenyl acetic acid with phthalic anhydride under acidic conditions to form the intermediate isoindoline derivative. This intermediate is then reacted with phenylacetic acid in the presence of a dehydrating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

  • **Sub

Properties

IUPAC Name

(2,5-dimethylphenyl) 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-16-12-13-17(2)22(14-16)30-25(29)21(15-18-8-4-3-5-9-18)26-23(27)19-10-6-7-11-20(19)24(26)28/h3-14,21H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWOBXQCPSSBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
2,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.